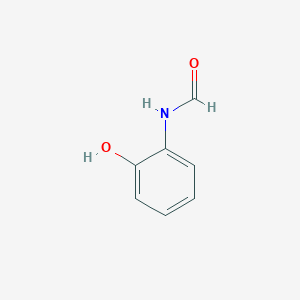

N-Formyl-2-aminophenol

Description

Properties

CAS No. |

2843-27-8 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)formamide |

InChI |

InChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9) |

InChI Key |

DCGLLVNYKPKJDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC=O)O |

Other CAS No. |

2843-27-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of N-Formyl-2-aminophenol?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)formamide, is a chemical compound with emerging interest in various scientific fields. It is recognized as a bacterial secondary metabolite, notably found in Penicillium chrysogenum, and has demonstrated significant antioxidant properties.[1] This technical guide provides a detailed overview of the physical, chemical, and biological properties of this compound, along with experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound is a solid compound at room temperature.[1][2] While a specific melting point is not consistently reported in the literature, its physical and chemical characteristics are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1][2][3] |

| Molecular Weight | 137.14 g/mol | [2][4][5] |

| Appearance | Solid powder | [2] |

| Boiling Point | 338.4 °C at 760 mmHg | [3] |

| Density | 1.31 g/cm³ | [3] |

| Solubility | Soluble in polar organic solvents like methanol and DMSO. | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 2843-27-8 | [1][2][3][7] |

| IUPAC Name | N-(2-hydroxyphenyl)formamide | [2][5][7] |

| Synonyms | 2'-Hydroxyformanilide, o-Formamidophenol | [1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Infrared (IR) | Spectral data available. |

| Mass Spectrometry (MS) | Spectral data available. |

Experimental Protocols

Synthesis of this compound

A general and practical method for the N-formylation of amines using formic acid can be adapted for the synthesis of this compound. This procedure offers high yields and does not require strictly anhydrous conditions.

Materials:

-

2-Aminophenol

-

85% aqueous formic acid

-

Toluene

-

Dean-Stark trap

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 1 gram of 2-aminophenol with 1.0-1.2 equivalents of 85% aqueous formic acid in toluene.

-

Heat the mixture to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material (2-aminophenol) is no longer detectable by TLC, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Evaporate the toluene under reduced pressure to obtain the crude this compound.

-

The product is often of sufficient purity for many applications. If further purification is required, short column chromatography can be employed.

Caption: Workflow for the synthesis of this compound.

DPPH Radical Scavenging Assay

This protocol details the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The compound has been reported to have an IC₅₀ value of 3.23 µg/ml in this assay.[1]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Spectrophotometer

-

Ascorbic acid (as a positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.

-

Reaction:

-

In a cuvette or a 96-well plate, add a specific volume of the DPPH solution.

-

Add an equal volume of the test sample (or standard/blank) to the DPPH solution.

-

The blank should contain only the solvent.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Scavenging = [ (A₀ - A₁) / A₀ ] x 100

-

Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.

-

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Biological Activity and Signaling Pathways

N-formyl peptides are known to be potent chemoattractants for neutrophils and can activate them. This activation is mediated through formyl peptide receptors (FPRs), which are G protein-coupled receptors. While direct studies on this compound are limited, the general signaling pathway for N-formyl peptides involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically p38 and ERK1/2.

This activation leads to various cellular responses in neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Caption: Postulated signaling pathway for this compound in neutrophils.

References

- 1. This compound - Biochemicals - CAT N°: 36802 [bertin-bioreagent.com]

- 2. medkoo.com [medkoo.com]

- 3. Formamide,N-(2-hydroxyphenyl)- | CAS#:2843-27-8 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. n-(2-Hydroxyphenyl)formamide | C7H7NO2 | CID 261527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | 2843-27-8 [sigmaaldrich.com]

N-Formyl-2-aminophenol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of N-Formyl-2-aminophenol

The primary identified natural source of this compound is the filamentous fungus Penicillium chrysogenum. This species is well-known for its production of a diverse array of secondary metabolites, including the historically significant antibiotic, penicillin. This compound is biosynthesized by the fungus as a bacterial secondary metabolite[1][2][3]. Its presence has been confirmed in cultures of P. chrysogenum, and it is recognized for its antioxidant activity[1][2][3]. Beyond its natural occurrence, this compound has also been utilized in the synthetic preparation of other compounds exhibiting antibacterial and antifungal activities[2][3].

Experimental Protocol: Isolation and Purification of this compound from Penicillium chrysogenum

The following protocol is a generalized methodology for the isolation and purification of this compound from Penicillium chrysogenum cultures. It is based on established techniques for the extraction of phenolic secondary metabolites from fungal fermentations. Researchers should optimize these steps based on their specific experimental conditions and analytical findings.

Fermentation of Penicillium chrysogenum

-

Strain and Culture Medium: Obtain a pure culture of Penicillium chrysogenum. The fermentation can be carried out in a suitable liquid medium such as Potato Dextrose Broth (PDB).

-

Inoculation and Incubation: Inoculate the sterile PDB with spores or mycelial fragments of P. chrysogenum. Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration and growth. The production of secondary metabolites like this compound typically occurs during the stationary phase of fungal growth.

Extraction of Crude Metabolites

-

Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).

-

Solvent Extraction:

-

Culture Filtrate: Extract the culture filtrate with an equal volume of a non-polar solvent like ethyl acetate. This can be done using a separatory funnel. Repeat the extraction process three times to maximize the recovery of organic-soluble metabolites.

-

Fungal Biomass: The fungal mycelium can also be extracted. Homogenize the biomass in a suitable solvent such as methanol or acetone, followed by filtration. The resulting extract can be concentrated under reduced pressure.

-

Purification of this compound

-

Concentration: Combine the organic extracts (from both filtrate and biomass if applicable) and evaporate the solvent using a rotary evaporator to obtain a crude extract.

-

Chromatographic Separation: The crude extract can be purified using column chromatography.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of phenolic compounds. .

-

Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, can be used to elute the compounds. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of the target compound using Thin Layer Chromatography (TLC).

-

-

Further Purification (if necessary): Fractions containing this compound may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Characterization

The purified compound should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Data Presentation

Due to the absence of specific quantitative data for the isolation of this compound in the reviewed literature, the following table is provided as a template for researchers to document their experimental results. This structured format will facilitate the comparison of data across different experimental runs and methodologies.

| Parameter | Value | Units | Notes |

| Fermentation Volume | L | ||

| Dry Weight of Biomass | g | ||

| Volume of Culture Filtrate | L | ||

| Weight of Crude Extract | g | ||

| Weight of Purified this compound | mg | ||

| Overall Yield | % (w/w of crude extract) | ||

| Purity | % (by HPLC) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium chrysogenum.

Signaling Pathways and Logical Relationships

Currently, there is a lack of published research detailing the specific signaling pathways in which this compound may be involved. Similarly, a detailed biosynthetic pathway for this compound within Penicillium chrysogenum has not been elucidated. The diagram below represents the logical relationship between the known source and the isolated compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and provides a detailed, adaptable protocol for the isolation of this compound. While the full biological role and biosynthetic pathway of this compound remain areas for future research, the methodologies outlined here offer a solid starting point for its extraction and purification. The provided templates for data recording and the visual representation of the workflow are intended to support systematic and reproducible research in this area. Further investigation into the bioactivity and biosynthesis of this compound is warranted to unlock its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of N-Formyl-2-aminophenol from 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Formyl-2-aminophenol, a valuable intermediate in the pharmaceutical and chemical industries. The document details the core principles of the formylation reaction, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound, also known as N-(2-hydroxyphenyl)formamide, is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The selective formylation of the amino group in 2-aminophenol, while leaving the hydroxyl group intact, is a critical transformation that requires careful control of reaction conditions. This guide focuses on the direct N-formylation of 2-aminophenol using formic acid, a common and efficient method. The chemoselectivity of this reaction is a key point of discussion, as the amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions, allowing for preferential acylation.

Reaction Principle and Mechanism

The synthesis of this compound from 2-aminophenol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent.

The selective N-formylation over O-formylation in 2-aminophenol when using formic acid is attributed to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group. The reaction is typically carried out under conditions that favor the protonation of the formic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Quantitative Data on Reaction Parameters

The efficiency of the N-formylation of 2-aminophenol is influenced by several factors, including the choice of formylating agent, catalyst, solvent, reaction temperature, and time. The following table summarizes key quantitative data from a representative experimental approach.

| Entry | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Formic Acid | Neat (Solvent-free) | 60 | 3.5 | 92 | [1] |

This data highlights a highly efficient and environmentally friendly solvent-free approach, yielding the desired product in high purity.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a solvent-free (neat) reaction condition.

Materials and Equipment

-

Materials:

-

2-Aminophenol

-

Formic acid (88-98% purity)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) apparatus

-

General Experimental Workflow

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (e.g., 10 mmol, 1.09 g).

-

Addition of Reagent: To the flask, add formic acid (e.g., 40 mmol, 1.5 mL) at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and stir for the required time (e.g., 3.5 hours).[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-aminophenol) is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and quench by pouring it over crushed ice.

-

Extraction: Extract the product into ethyl acetate.

-

Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (if necessary): The resulting product is often of high purity.[1] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Safety Considerations

-

2-Aminophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.

-

Formic Acid: Causes severe skin burns and eye damage. It is also corrosive to the respiratory tract.

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from 2-aminophenol via direct formylation with formic acid, particularly under solvent-free conditions, presents an efficient, high-yielding, and environmentally conscious method. This guide provides the essential theoretical and practical information for researchers to successfully implement and adapt this synthesis for their specific applications in drug discovery and chemical development. The provided data and protocols serve as a robust starting point for further optimization and scale-up studies.

References

Spectroscopic Profile of N-Formyl-2-aminophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formyl-2-aminophenol, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Molecular Structure and Overview

This compound, also known as N-(2-hydroxyphenyl)formamide, is an organic compound with the chemical formula C₇H₇NO₂ and a molecular weight of approximately 137.14 g/mol .[1] Its structure consists of a phenol ring substituted with a formamide group at the ortho position. This arrangement allows for intramolecular hydrogen bonding, influencing its chemical and physical properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Note: Specific ¹H NMR peak assignments were not available in the provided search results. A supporting information document indicates the presence of a ¹H NMR spectrum for N-(2-hydroxyphenyl)formamide, but the detailed peak list is not provided in the accessible text.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While a PubChem entry and a supporting information document mention the existence of ¹³C NMR data for N-(2-hydroxyphenyl)formamide, the specific chemical shifts are not detailed in the provided search snippets.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak values not available in search results | N-H stretch, O-H stretch, C=O stretch (amide), C-N stretch, Aromatic C-H and C=C stretches |

Note: A PubChem entry confirms the availability of an FTIR spectrum for N-(2-hydroxyphenyl)formamide, obtained using a KBr wafer technique.[1] However, the exact peak positions are not listed in the provided information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Ion Assignment |

| 137.0477 | [M]⁺ (Exact Mass)[3] |

Note: A PubChem entry indicates the availability of a GC-MS spectrum for N-(2-hydroxyphenyl)formamide.[1] The exact mass is provided by another source.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve resolution.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet method:

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (GC-MS)

For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Gas Chromatography:

-

Inject a small volume of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As the separated compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum shows the relative abundance of different fragment ions and the molecular ion.

-

The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

The Emergence of N-Formyl-2-aminophenol from Penicillium chrysogenum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium chrysogenum, renowned for its production of the life-saving antibiotic penicillin, harbors a diverse arsenal of secondary metabolites with a wide range of biological activities. Among these is N-Formyl-2-aminophenol, a compound that has garnered interest for its antioxidant properties. This technical guide provides a comprehensive overview of the discovery, characterization, and proposed biosynthesis of this compound in P. chrysogenum. It details the experimental protocols for its isolation and characterization and presents quantitative data in a structured format. Furthermore, this document offers visual representations of experimental workflows and a putative biosynthetic pathway to aid in the understanding of this intriguing secondary metabolite.

Introduction

The genus Penicillium is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] While Penicillium chrysogenum is historically celebrated for its role in the production of penicillin, modern analytical techniques continue to unveil a rich and complex metabolome.[3][4] This guide focuses on this compound, a secondary metabolite identified from P. chrysogenum. The compound has demonstrated notable antioxidant activity, highlighting its potential for further investigation in drug discovery and development. This document serves as a technical resource, consolidating available data and providing detailed methodologies for researchers interested in this specific fungal metabolite.

Discovery and Biological Activity

This compound has been identified as a secondary metabolite produced by Penicillium chrysogenum. While the specific details of its initial discovery, including the researchers and exact date, are not extensively documented in readily available literature, its presence in this fungal species is confirmed.

Antioxidant Activity

The primary reported biological activity of this compound from P. chrysogenum is its antioxidant capacity. Quantitative analysis has been performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data

The antioxidant activity of this compound is summarized in the table below.

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH Radical Scavenging | 3.23 µg/ml | [5] |

Table 1: Antioxidant Activity of this compound

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from P. chrysogenum, synthesized from standard methodologies for fungal secondary metabolite research.[5][6][7]

Fungal Cultivation and Extraction

A generalized workflow for the cultivation of P. chrysogenum and subsequent extraction of secondary metabolites is presented below.

Caption: General workflow for cultivation and extraction.

4.1.1. Materials

-

Penicillium chrysogenum strain

-

Potato Dextrose Broth (PDB) or similar liquid culture medium

-

Erlenmeyer flasks

-

Shaking incubator

-

Filtration apparatus (e.g., cheesecloth, filter paper)

-

Ethyl acetate

-

Rotary evaporator

4.1.2. Procedure

-

Inoculate sterile liquid culture medium in Erlenmeyer flasks with spores of P. chrysogenum.

-

Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm) for a period of 7 to 14 days.

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth multiple times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and concentrate them using a rotary evaporator to yield the crude extract.

Purification

The crude extract is subjected to chromatographic techniques to isolate this compound.

Caption: Purification workflow for this compound.

4.2.1. Materials

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

4.2.2. Procedure

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., from 100% n-hexane to 100% ethyl acetate).

-

Collect fractions and monitor them by TLC to identify those containing the compound of interest.

-

Pool the fractions containing this compound and concentrate them.

-

Perform final purification using preparative HPLC to obtain the pure compound.

Characterization

The structure of the purified compound is elucidated using spectroscopic methods.

4.3.1. Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Expected Result: A molecular ion peak corresponding to the molecular weight of this compound (C₇H₇NO₂), which is approximately 137.05 g/mol .

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR and ¹³C NMR spectroscopy.

-

Expected ¹H NMR Signals: Aromatic protons in the range of 6.5-8.0 ppm, an amide proton, and a formyl proton.

-

Expected ¹³C NMR Signals: Aromatic carbons, a carbonyl carbon from the formyl group.

Putative Biosynthetic Pathway

The precise biosynthetic pathway for this compound in P. chrysogenum has not been fully elucidated. However, a putative pathway can be proposed based on known fungal metabolic pathways for the synthesis of aromatic compounds and aminophenols. The pathway likely originates from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in fungi.

References

- 1. A comprehensive review on the medicinally valuable endosymbiotic fungi Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites from a Marine-Derived Endophytic Fungus Penicillium chrysogenum QEN-24S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of Secondary Metabolism in the Penicillium Genus [mdpi.com]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. Detection, Purification and Elucidation of Chemical Structure and Antiproliferative Activity of Taxol Produced by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

In-Depth Technical Guide to N-Formyl-2-aminophenol (N-(2-hydroxyphenyl)-formamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)-formamide. It covers its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₇H₇NO₂. It is recognized by several synonyms across various chemical databases and publications. A consolidated list of its identifiers and key properties is provided below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| Primary Name | This compound | - |

| Synonym(s) | N-(2-hydroxyphenyl)-formamide, 2-Hydroxyformanilide, o-Formamidophenol, 2-Formamidophenol, NSC93900 | [1][2][3] |

| CAS Number | 2843-27-8 | [2][3][4] |

| Molecular Formula | C₇H₇NO₂ | [2][3][4] |

| Molecular Weight | 137.14 g/mol | [2][3] |

| IUPAC Name | N-(2-hydroxyphenyl)formamide | [3] |

| Boiling Point | 338.4 °C at 760 mmHg | [4] |

| Flash Point | 158.4 °C | [4] |

| Density | 1.31 g/cm³ | [4] |

| InChI Key | DCGLLVNYKPKJDK-UHFFFAOYSA-N | [3] |

Logical Relationship of Synonyms

The various synonyms for this compound all refer to the same chemical structure. The following diagram illustrates the logical equivalence of the most common names.

Caption: Logical relationship of common synonyms for the target compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the N-formylation of 2-aminophenol. One established procedure utilizes a mixture of formic acid and acetic anhydride.

Materials:

-

2-Aminophenol

-

Formic acid

-

Acetic anhydride

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-aminophenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a pre-mixed solution of formic acid and acetic anhydride (a common ratio is 2:5 v/v) to the stirred solution of 2-aminophenol.[3]

-

Continue stirring the reaction mixture at 0°C for approximately 1.5 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).[3]

-

Combine the organic layers and wash them thoroughly with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

The following diagram outlines the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Analytical Data

The identity and purity of this compound are typically confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Analytical Method | Technique | Key Data Points | Reference |

| Infrared (IR) Spectroscopy | KBr Wafer | Key absorptions for functional groups: N-H stretch, C=O stretch, aromatic C-H and C=C stretches. | [5] |

| ¹³C NMR Spectroscopy | - | Characteristic chemical shifts for the 7 carbon atoms in the molecule. | [5] |

| Mass Spectrometry | GC-MS | Molecular ion peak corresponding to the molecular weight. | [5] |

| Antioxidant Activity | DPPH radical scavenging assay | IC₅₀ value of 3.23 µg/ml. | [1] |

Note: Specific peak values for IR and NMR were not available in the search results but are referenced as being available in the cited databases.

This guide provides foundational information for professionals working with this compound. For more detailed data and specific applications, consulting the primary literature and chemical databases is recommended.

References

Solubility and stability of N-Formyl-2-aminophenol in common lab solvents.

An In-Depth Technical Guide to the Solubility and Stability of N-Formyl-2-aminophenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a compound of interest in pharmaceutical research and development. Due to the limited availability of extensive public data, this document focuses on providing established methodologies for determining these critical parameters, alongside available data and theoretical considerations. This guide is intended to equip researchers with the necessary information to conduct their own assessments of this compound's properties in various common laboratory solvents.

Introduction

This compound (also known as 2'-Hydroxyformanilide) is a chemical compound with potential applications in various fields, including as a building block in the synthesis of bioactive molecules. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and analytical method development. This guide outlines the known solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

-

IUPAC Name: N-(2-hydroxyphenyl)formamide

-

Molecular Formula: C₇H₇NO₂

-

Molecular Weight: 137.14 g/mol

-

Appearance: Solid powder[1]

-

Storage of Solid: Stable for at least four years when stored at -20°C[2]

Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. The "like dissolves like" principle is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents. This compound possesses both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and hydroxyl oxygen) sites, suggesting a preference for polar solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the known solubility values.

| Solvent | Chemical Formula | Type | Solubility (approx.) | Citation |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~ 1 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~ 1 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | - | Aqueous Buffer | ~ 0.16 mg/mL | [2] |

Predicted Solubility in Other Common Lab Solvents

Based on the structure of this compound, its solubility in other common laboratory solvents can be predicted qualitatively:

-

High Solubility Expected: In polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding with the hydroxyl and amide groups.

-

Moderate Solubility Expected: In other polar aprotic solvents such as acetone and acetonitrile.

-

Low Solubility Expected: In non-polar solvents like hexane and toluene, due to the significant difference in polarity.

Stability Profile

The stability of this compound in solution is a critical factor for its storage and use in experimental settings. Degradation can lead to the formation of impurities that may affect experimental outcomes.

Known Stability Information

-

Aqueous Solutions: It is recommended that aqueous solutions of this compound not be stored for more than one day, suggesting potential hydrolytic instability.[2]

-

Solid State: The compound is stable for at least four years when stored as a solid at -20°C.[2]

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound in solution is the hydrolysis of the formamide linkage, particularly under acidic or basic conditions, to yield 2-aminophenol and formic acid. 2-aminophenol itself is susceptible to oxidation, which can lead to the formation of colored products.[3]

Suggested Stability Study Conditions

For a comprehensive stability assessment, it is recommended to perform studies under various conditions as outlined by ICH guidelines for pharmaceutical products.[4][5][6][7]

| Condition | Temperature | Relative Humidity | Duration |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 12 months |

| Long-term (Real-time) | 25°C ± 2°C | 60% RH ± 5% RH | 12 months or longer |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Saturation Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[8][9][10]

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be visually apparent.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease of the parent compound and the increase of degradation products over time.

-

Forced Degradation Studies: To develop and validate a stability-indicating method, subject solutions of this compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[11]

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60°C for 48 hours.

-

-

Chromatographic System Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent peak from any degradation products.[5]

-

Detection: A photodiode array (PDA) detector is useful for assessing peak purity.[5]

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the saturation shake-flask solubility determination.

General Workflow for a Stability Study

Caption: General workflow for conducting a stability study of this compound.

Potential Hydrolytic Degradation Pathway

Caption: Postulated hydrolytic degradation of this compound.

Conclusion

References

- 1. medkoo.com [medkoo.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. web.vscht.cz [web.vscht.cz]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. turkjps.org [turkjps.org]

Thermogravimetric Analysis of 2-Aminophenol Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-aminophenol derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the characterization of these compounds. This document details experimental protocols, presents quantitative data in a structured format, and offers visual representations of experimental workflows and potential decomposition pathways.

Introduction to Thermogravimetric Analysis of 2-Aminophenol Derivatives

Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition characteristics of pharmaceutical compounds. For 2-aminophenol and its derivatives, which are foundational structures in many dyes, pharmaceuticals, and metal complexes, TGA provides critical insights into their behavior at elevated temperatures. This data is vital for understanding shelf-life, storage conditions, and potential degradation pathways. The thermal stability of these derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring, as well as by their formation into Schiff bases or coordination with metal ions.

Experimental Protocols for Thermogravimetric Analysis

A generalized yet detailed protocol for conducting TGA on 2-aminophenol derivatives can be established from various research studies. While the specific parameters may be adjusted based on the instrument and the sample's nature, the following methodology provides a robust starting point.

Instrumentation: A standard thermogravimetric analyzer is utilized for these measurements.

Sample Preparation:

-

Ensure the 2-aminophenol derivative sample is homogenous and dry.

-

Accurately weigh a small amount of the sample, typically in the range of 2-10 mg.

-

Place the weighed sample into a clean, inert sample pan, commonly made of alumina or platinum.

Atmosphere:

-

The analysis is typically conducted under an inert atmosphere to prevent oxidative decomposition. High-purity nitrogen is the most common purge gas.

-

A consistent flow rate, generally between 20-50 mL/min, should be maintained throughout the experiment.

Temperature Program:

-

Equilibrate the sample at a starting temperature, usually around 30-50 °C.

-

Ramp the temperature at a constant heating rate. A rate of 10 °C/min is frequently used and provides a good balance between resolution and experiment time.

-

Continue heating to a final temperature sufficient to induce complete decomposition, often in the range of 600-800 °C.

Data Acquisition and Analysis:

-

Continuously record the sample's mass as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature.

-

The derivative of the TGA curve (DTG curve) is often plotted to identify the temperatures of maximum weight loss rates.

-

Key parameters to be determined from the TGA curve include:

-

T_onset : The initial temperature at which weight loss begins.

-

T_max : The temperature of the maximum rate of weight loss (from the DTG peak).

-

Weight Loss % : The percentage of mass lost in each decomposition step.

-

Residue % : The percentage of mass remaining at the end of the experiment.

-

Quantitative Data from TGA of 2-Aminophenol and its Derivatives

The following tables summarize quantitative data extracted from various studies on the thermal decomposition of 2-aminophenol and its derivatives.

Table 1: Thermal Decomposition of o-Aminophenol

| Parameter | Value | Reference |

| Onset of Thermal Degradation (T_onset) | ~161 °C | [1] |

| Maximum Thermal Decomposition Temp (T_max) | 175 - 178.17 °C | [1] |

| Total Weight Loss | ~48.39 % | [1] |

Note: The thermal stability of o-aminophenol can be influenced by factors such as "biofield energy treatment," as reported in the cited source, leading to slight variations in decomposition temperatures.

Table 2: Thermal Decomposition of Metal Complexes of 2-Aminophenol Schiff Base Derivatives

| Metal Complex | Major Weight Loss Temperature Range (°C) | Activation Energy (kJ/mol) | Thermal Stability Order |

| Mn(II) | 222.03 - 294.60 | 6.343 | 5 |

| Co(II) | 222.03 - 294.60 | 8.196 | 3 |

| Ni(II) | 222.03 - 294.60 | 6.345 | 4 |

| Cu(II) | 222.03 - 294.60 | 5.623 | 6 |

| Zn(II) | 222.03 - 294.60 | 14.381 | 1 |

Data synthesized from a study on bivalent metal complexes. The thermal stability was reported in the order of Zn > Co > Ni > Mn > Cu.[2]

Visualizing Workflows and Decomposition Pathways

Experimental Workflow for TGA

The following diagram illustrates the typical workflow for performing thermogravimetric analysis on a 2-aminophenol derivative.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of 2-aminophenol derivatives can be complex. The following diagram presents a simplified, hypothetical pathway for the initial stages of decomposition of a generic 2-aminophenol derivative, which often involves intermolecular condensation.

Conclusion

This technical guide has provided a foundational understanding of the thermogravimetric analysis of 2-aminophenol derivatives. The detailed experimental protocol offers a starting point for reliable and reproducible thermal characterization. The tabulated quantitative data serves as a useful reference for comparing the thermal stability of different derivatives. The visual workflows and hypothetical decomposition pathways aid in conceptualizing the experimental process and the chemical transformations that occur upon heating. For professionals in pharmaceutical development and materials science, a thorough understanding of the thermal properties of 2-aminophenol derivatives is essential for ensuring product quality, stability, and safety.

References

Methodological & Application

Application Notes and Protocols: Measuring the Antioxidant Activity of N-Formyl-2-aminophenol using the DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-2-aminophenol is a compound of interest for its potential antioxidant properties.[1][2] Antioxidants play a crucial role in mitigating oxidative stress, a process implicated in numerous diseases and the aging process.[3][4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[5][6][7] This application note provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay, including data presentation and visualization of the experimental workflow.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3][6][8] DPPH is a stable free radical that exhibits a deep purple color and has a maximum absorbance at approximately 517 nm.[3][5][7] When reduced by an antioxidant, the purple color of DPPH fades to a pale yellow, and the absorbance at 517 nm decreases.[3][5][6] This change in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[3]

Experimental Protocols

Materials and Reagents

-

This compound (CAS: 2843-27-8)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol), spectrophotometric grade

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Micropipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.

DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to obtain a 0.1 mM working solution.[5] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[8] This solution should be prepared fresh daily and kept protected from light.[5]

This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). The solubility of the compound should be considered.

Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Positive Control (e.g., Ascorbic Acid) Stock Solution and Dilutions: Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol and perform serial dilutions to obtain a range of concentrations similar to the test compound.

DPPH Radical Scavenging Assay Procedure

-

Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of this compound solutions to different wells.

-

Positive Control: Add 100 µL of the different concentrations of the ascorbic acid solutions to separate wells.

-

Blank/Control: Add 100 µL of methanol to a well. This will serve as the negative control.

-

Initiate Reaction: To each well, add 100 µL of the 0.1 mM DPPH working solution.[5]

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5][8]

-

Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[5][6]

Data Presentation and Analysis

The antioxidant activity is expressed as the percentage of DPPH radical scavenging. This is calculated using the following formula:

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [6]

Where:

-

Acontrol is the absorbance of the DPPH solution without the sample (methanol + DPPH).

-

Asample is the absorbance of the DPPH solution with the this compound or positive control.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.[5] this compound has been reported to have an IC50 value of 3.23 µg/ml in a DPPH radical scavenging assay.[2]

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance at 517 nm (Asample) | % Scavenging Activity |

| Control (0) | 1.050 | 0.00 |

| 1 | 0.840 | 20.00 |

| 2.5 | 0.630 | 40.00 |

| 3.23 (IC50) | 0.525 | 50.00 |

| 5 | 0.420 | 60.00 |

| 10 | 0.210 | 80.00 |

| 25 | 0.105 | 90.00 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the DPPH assay.

Principle of DPPH Radical Scavenging

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Biochemicals - CAT N°: 36802 [bertin-bioreagent.com]

- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: N-Formyl-2-aminophenol as a Precursor in the Synthesis of Antimicrobial Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)formamide, is a valuable precursor in the synthesis of a class of heterocyclic compounds known as benzoxazoles. These bicyclic aromatic compounds, consisting of a benzene ring fused to an oxazole ring, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Among these, the antimicrobial properties of benzoxazole derivatives have been extensively studied, revealing their potential as effective agents against various pathogenic bacteria and fungi.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial benzoxazoles using this compound as a key starting material.

The core structure of benzoxazole is amenable to substitution at various positions, allowing for the fine-tuning of its biological activity. The synthesis of 2-substituted benzoxazoles is a common strategy to develop potent antimicrobial agents. This typically involves the cyclization of a 2-aminophenol derivative. While many synthetic routes start with 2-aminophenol, the use of this compound offers an alternative pathway that can be advantageous under certain reaction conditions. The formyl group can act as a protecting group for the amine, which can be removed in situ during the cyclization process, or the N-formyl compound itself can undergo direct cyclization.

Synthetic Pathway and Mechanism of Action

The primary synthetic route from this compound to a 2-substituted benzoxazole involves a cyclization reaction. This can be achieved through acid or thermal catalysis, leading to the formation of the benzoxazole ring system. The general mechanism involves the intramolecular nucleophilic attack of the hydroxyl group on the activated carbonyl carbon of the formyl group (or a subsequently introduced acyl group), followed by dehydration.

The antimicrobial activity of many benzoxazole derivatives is attributed to their ability to inhibit essential cellular processes in microorganisms. One of the proposed mechanisms of action for certain antibacterial benzoxazoles is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[3] By binding to this enzyme, the benzoxazole compounds can disrupt these vital processes, leading to bacterial cell death.

References

- 1. jocpr.com [jocpr.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Evaluating the Antifungal Potential of N-Formyl-2-aminophenol

Introduction N-Formyl-2-aminophenol, a bacterial secondary metabolite also known as N-(2-hydroxyphenyl)-formamide, has been identified in P. chrysogenum and is noted for its antioxidant properties.[1] While it has been utilized in the synthesis of novel compounds that exhibit antibacterial and antifungal activities, comprehensive studies detailing its intrinsic antifungal efficacy are not extensively documented in publicly available literature.[1] However, numerous derivatives of the closely related compound, 2-aminophenol, have been synthesized and shown to possess significant antifungal properties against a range of pathogenic fungi.[2][3] This document provides a generalized protocol for the systematic evaluation of this compound as a potential antifungal agent. The methodologies are based on established standards for antifungal susceptibility testing and assays for elucidating potential mechanisms of action, drawing parallels from studies on structurally similar molecules.

Principle The antifungal activity of a compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility.[4][5] Following initial activity confirmation, further assays can be conducted to investigate the compound's mechanism of action (MoA), such as its effect on the fungal cell wall, cell membrane (specifically ergosterol interaction), or cellular respiration. This systematic approach is crucial for the preliminary stages of antifungal drug development.

Data Presentation: Antifungal Activity of 2-Aminophenol Derivatives

The following tables summarize the reported antifungal activities of various derivatives of 2-aminophenol against different fungal species. This data provides a comparative baseline for potential efficacy that might be expected from related compounds like this compound.

Table 1: Antifungal Activity of 2-Aminobenzoxazole Derivatives against Phytopathogenic Fungi

| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |

| 3a | Gibberella zeae | 1.48 | [2] |

| Fusarium oxysporum | 3.25 | [2] | |

| 3b | Gibberella zeae | 2.05 | [2] |

| Botrytis cinerea | 4.86 | [2] | |

| 3c | Gibberella zeae | 2.11 | [2] |

| Sclerotinia sclerotiorum | 5.57 | [2] | |

| 3e | Gibberella zeae | 2.53 | [2] |

| Rhizoctonia solani | 6.12 | [2] | |

| 3m | Gibberella zeae | 2.87 | [2] |

| Botrytis cinerea | 5.16 | [2] | |

| 3v | Gibberella zeae | 3.14 | [2] |

| Sclerotinia sclerotiorum | 6.89 | [2] | |

| Hymexazol (Control) | Various | 18.5 - 45.3 | [2] |

Table 2: Antifungal Activity of 2-Allylphenol Derivatives against Botrytis cinerea

| Compound | Modification | IC₅₀ (µg/mL) | Reference |

| 2-Allylphenol | Parent Compound | 68.0 | [6] |

| Derivative (Methoxy) | -OH replaced with -OCH₃ | 2.00 | [6] |

| Derivative (Acetyl) | -OH replaced with -OCOCH₃ | 1.00 | [6] |

Table 3: Minimum Inhibitory Concentration (MIC) of 2-chloro-N-phenylacetamide against Aspergillus flavus

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | A. flavus (ATCC 16013) | 128 | 256 | [7] |

| A. flavus (LM 22) | 64 | 128 | [7] | |

| Amphotericin B (Control) | A. flavus (ATCC 16013) | 2 | 4 | [7] |

| A. flavus (LM 22) | 2 | 4 | [7] | |

| Voriconazole (Control) | A. flavus (ATCC 16013) | 4 | 8 | [7] |

| A. flavus (LM 22) | 2 | 4 | [7] |

(Note: MFC stands for Minimum Fungicidal Concentration)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[4][5]

1. Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)[4]

-

Sterile 96-well U-shaped microdilution plates[4]

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator

2. Preparation of Stock Solutions:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 10 mg/mL.

-

Prepare serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.

3. Inoculum Preparation:

-

For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum of 1-5 x 10³ CFU/mL.

-

For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

4. Assay Procedure:

-

Pipette 100 µL of the appropriate RPMI medium (containing the serially diluted compound) into each well of the 96-well plate.

-

Add 100 µL of the final fungal inoculum to each well.

-

Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).

-

Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, depending on the growth rate of the control.[8]

5. Reading the MIC:

-

The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control. For azoles and similar compounds, this is often a ≥50% reduction in turbidity. For polyenes like Amphotericin B, it is the complete absence of growth.[5][9]

Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.

Protocol 2: Investigation of Mechanism of Action (MoA)

If this compound shows significant antifungal activity, the following assays can help elucidate its potential mechanism.

A. Ergosterol Binding Assay This assay determines if the compound directly binds to ergosterol, a key component of the fungal cell membrane. This is a common mechanism for polyene antifungals and has been suggested for other novel compounds.[10]

-

Procedure:

-

Prepare solutions of this compound in RPMI medium.

-

Create two sets of serial dilutions in 96-well plates.

-

To one set, add exogenous ergosterol (typically 200-400 µg/mL). The other set will not have ergosterol.

-

Inoculate both sets of plates with the fungal suspension as described in Protocol 1.

-

Incubate and determine the MIC for both conditions.

-

-

Interpretation: A significant increase (e.g., four-fold or greater) in the MIC value in the presence of ergosterol suggests that the compound is binding to the exogenous ergosterol, preventing it from acting on the fungal membrane.[10]

B. Sorbitol Protection Assay This assay helps determine if the compound targets the fungal cell wall. Sorbitol is an osmotic protectant that can rescue fungi with damaged cell walls.

-

Procedure:

-

Prepare two sets of agar plates (e.g., Sabouraud Dextrose Agar) or broth microdilution plates.

-

Supplement one set of media with an osmotic stabilizer, typically 0.8 M sorbitol.

-

Perform a standard MIC determination (broth) or a disk diffusion/spot assay (agar) on both sets of media.

-

-

Interpretation: If the fungus shows significantly better growth (or a higher MIC) in the presence of sorbitol, it indicates that the compound's primary target is likely the cell wall.

Potential Fungal Signaling Pathways Affected

Antifungal compounds exert stress on fungal cells, which often triggers specific stress response signaling pathways. Understanding these pathways can provide insights into the compound's mechanism and potential resistance development.

1. Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining a stable cell wall during growth and in response to cell wall damage, osmotic stress, or heat shock.[11][12] Compounds that inhibit cell wall synthesis often activate this pathway as a compensatory response.

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

2. High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is essential for fungal survival under conditions of high osmolarity or oxidative stress.[11] Chemical compounds can induce oxidative stress, leading to the activation of this pathway.

Caption: The High Osmolarity Glycerol (HOG) Stress Response Pathway.

References

- 1. This compound - Biochemicals - CAT N°: 36802 [bertin-bioreagent.com]

- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reviberoammicol.com [reviberoammicol.com]

- 10. scielo.br [scielo.br]

- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzoxazoles utilizing N-Formyl-2-aminophenol as a key intermediate. Benzoxazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.

Introduction

Benzoxazole scaffolds are present in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of the benzoxazole ring system often commences from the readily available precursor, 2-aminophenol. A common and efficient strategy involves the condensation of 2-aminophenol with a one-carbon electrophile, followed by an intramolecular cyclization. The reaction with formic acid or its derivatives leads to the formation of an this compound intermediate, which subsequently undergoes dehydrative cyclization to yield the benzoxazole core.

This application note focuses on the pivotal role of this compound in this synthetic pathway, providing detailed protocols for its formation and subsequent conversion to benzoxazole.

Synthesis of Benzoxazoles via this compound

The synthesis of benzoxazoles from 2-aminophenol can be approached as a one-pot reaction or a two-step process involving the isolation of the this compound intermediate. The latter approach allows for the purification of the intermediate, potentially leading to a cleaner final product.

Reaction Pathway

The overall transformation involves two key steps:

-

Formylation of 2-aminophenol: The amino group of 2-aminophenol is acylated with a formylating agent to produce this compound (also known as N-(2-hydroxyphenyl)formamide).

-

Cyclodehydration: The this compound undergoes an intramolecular cyclization with the elimination of a water molecule to form the benzoxazole ring.

Data Presentation: A Comparative Overview of Benzoxazole Synthesis

The following table summarizes quantitative data for various methods of synthesizing benzoxazole derivatives from 2-aminophenol, many of which proceed through an in-situ generated N-acyl intermediate analogous to this compound.

| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Condensation with Carboxylic Acid | Polyphosphoric Acid (PPA) | None | 150-180 | 2-5 | 75-90 | [1] |

| Reaction with Aldehyde | Zinc Sulfide (ZnS) Nanoparticles | Ethanol | 70 | 1-2 | 80-96 | [2] |

| Reaction with Aldehyde | TiO2-ZrO2 | Acetonitrile | 60 | 0.25-0.4 | 83-93 | [3] |

| Reaction with Acyl Chloride | Pyridine | Dichloromethane | Room Temp. | 2-4 | 85-95 | [1] |

| Cyclodehydration of N-Arylbenzamide | p-Toluenesulfonic acid (PTSA) | Toluene | Reflux | 2.5 | 89 | [4] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of Benzoxazole via Isolated this compound

This protocol is divided into two main stages: the synthesis and isolation of this compound, followed by its cyclodehydration to benzoxazole.

Part A: Synthesis of this compound

Materials:

-

2-Aminophenol

-

Formic acid (88-98%)

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 2-aminophenol (10.9 g, 0.1 mol) and formic acid (5.5 mL, ~0.12 mol).

-

Add 100 mL of toluene to the flask.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap. This typically takes 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold toluene (2 x 20 mL) to remove any unreacted starting material.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is in the range of 85-95%.

Part B: Cyclodehydration of this compound to Benzoxazole

Materials:

-

This compound (from Part A)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene or Xylene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Sodium bicarbonate solution (5% w/v)

-

Separatory funnel

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (6.85 g, 0.05 mol).

-

Add 50 mL of toluene or xylene to the flask.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.48 g, 0.0025 mol, 5 mol%).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.[4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazole.

-

The product can be further purified by distillation or recrystallization if necessary. A typical yield is in the range of 85-95%.

Protocol 2: One-Pot Synthesis of Benzoxazole from 2-Aminophenol

This protocol describes a more streamlined, one-pot synthesis where the this compound intermediate is not isolated.

Materials:

-

2-Aminophenol

-

Formic acid (88-98%)

-

Polyphosphoric acid (PPA)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Ice bath